molecular formula C3BrN3S B1394558 5-Bromo-1,3,4-thiadiazole-2-carbonitrile CAS No. 916889-37-7

5-Bromo-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B1394558
CAS No.: 916889-37-7
M. Wt: 190.02 g/mol
InChI Key: OIQMOCBYXIIUPS-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-thiadiazole-2-carbonitrile is a chemical compound with the CAS Number: 916889-37-7 . It has a molecular weight of 190.02 and its IUPAC name is this compound . The compound is stored at a temperature of 4 degrees Celsius and is in the form of a powder .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3BrN3S/c4-3-7-6-2 (1-5)8-3 . The InChI key is OIQMOCBYXIIUPS-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder . and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Pharmacological Activities

5-Bromo-1,3,4-thiadiazole-2-carbonitrile and its derivatives have been explored extensively in chemical synthesis. For instance, 5-substituted 2-amino-1,3,4-thiadiazoles can be transformed into 2-bromo derivatives, leading to compounds with notable antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

Anticancer Properties

Research has shown that 5-bromo derivatives of 1,3,4-thiadiazole, such as 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, demonstrate significant anticancer activity, particularly against leukemic cancer cell lines (Noolvi et al., 2011).

Material Science and Photodynamic Therapy

In material science, this compound derivatives have been used in synthesizing zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are significant for photodynamic therapy applications in cancer treatment due to their excellent fluorescence properties and high photodegradation quantum yields (Pişkin et al., 2020).

Corrosion Inhibition

Studies involving 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, a derivative of this compound, have demonstrated its potential as a corrosion inhibitor for mild steel in acidic environments. These studies highlight its effectiveness in providing significant protection and elucidate the adsorption mechanism of such compounds on metal surfaces (Attou et al., 2020).

Broad Spectrum Biological Activities

Compounds based on 1,3,4-thiadiazole, including those derived from this compound, exhibit a broad range of biological activities. These include anticonvulsant, anti-inflammatory, antidepressant, analgesic, anxiolytic effects, and activities against various diseases like cancer, tuberculosis, and leishmaniasis. Their molecular targets include enzymes like carbonic anhydrase, cyclooxygenase, and phosphodiesterases (Matysiak, 2015).

Safety and Hazards

The safety information for 5-Bromo-1,3,4-thiadiazole-2-carbonitrile indicates that it has a GHS07 pictogram and a warning signal word . The MSDS for this compound can be found online .

Future Directions

The 1,3,4-thiadiazole nucleus, which is present in 5-Bromo-1,3,4-thiadiazole-2-carbonitrile, is a topic of ongoing research due to its presence in a variety of natural products and medicinal agents . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,3,4-thiadiazole-2-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to participate in aromatic nucleophilic substitution reactions, palladium-catalyzed cross-coupling, and direct C-H arylation . These interactions are facilitated by the compound’s electron-accepting properties, which enhance its reactivity. The bromine atom in this compound improves its electrophilicity, making it more reactive towards nucleophiles .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These effects are likely due to its ability to interfere with key cellular processes, leading to cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The compound’s bromine atom enhances its binding interactions with key amino acid residues in proteins, facilitating hydrophobic interactions . This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has been found to be stable under specific conditions, such as storage at 4°C Studies have shown that the compound can maintain its cytotoxic effects over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, in studies involving cancer cell lines, the compound showed potent anti-cancer activities at specific concentrations . The threshold for toxic effects needs to be carefully determined to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its electron-accepting properties facilitate its participation in metabolic reactions, affecting metabolic flux and metabolite levels . The compound’s interactions with enzymes can lead to changes in metabolic pathways, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-bromo-1,3,4-thiadiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrN3S/c4-3-7-6-2(1-5)8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQMOCBYXIIUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916889-37-7
Record name 5-bromo-1,3,4-thiadiazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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